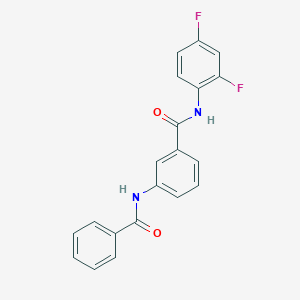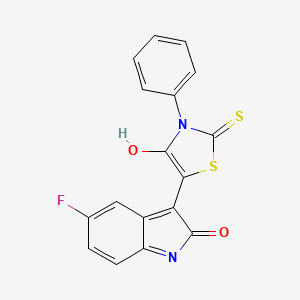![molecular formula C15H13BrO3S B3537549 1-(3-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B3537549.png)
1-(3-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone
Descripción general
Descripción
1-(3-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone, also known as BMS-687453, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
1-(3-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone works by inhibiting the activity of CK2, which is a serine/threonine protein kinase that regulates various cellular processes, including cell proliferation, survival, and apoptosis. By inhibiting CK2, 1-(3-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone can disrupt the signaling pathways that promote cancer cell growth and survival. In inflammation and pain management, 1-(3-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone can reduce the production of inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activity of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
1-(3-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has been shown to have a selective inhibitory effect on CK2, with little or no effect on other protein kinases. This selectivity is important in reducing the potential for off-target effects and toxicity. 1-(3-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has also been shown to have good oral bioavailability and pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(3-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone is its selective inhibition of CK2, which allows for more targeted and specific research. However, one limitation is the need for further studies to determine the optimal dosage and administration route for therapeutic use. Additionally, the potential for off-target effects and toxicity must be carefully considered in future research.
Direcciones Futuras
For 1-(3-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone research include further studies on its potential therapeutic applications, such as cancer, inflammation, and pain management. Additionally, the development of more potent and selective CK2 inhibitors based on the structure of 1-(3-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone may lead to improved therapeutic options. Further studies on the pharmacokinetics and toxicity of 1-(3-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone are also needed to determine its safety and efficacy for clinical use.
Conclusion:
In conclusion, 1-(3-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone is a promising compound that has gained attention in scientific research due to its potential therapeutic applications. Its selective inhibition of CK2 and ability to reduce the production of inflammatory cytokines make it a promising candidate for further development as a therapeutic agent. However, further studies are needed to determine its optimal dosage, administration route, and safety for clinical use.
Aplicaciones Científicas De Investigación
1-(3-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and pain management. In cancer research, 1-(3-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has shown promising results as a selective inhibitor of the protein kinase CK2, which is involved in cell proliferation and survival. Inflammation and pain management research have also shown potential for 1-(3-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone due to its ability to inhibit the production of inflammatory cytokines and reduce pain sensitivity in animal models.
Propiedades
IUPAC Name |
1-(3-bromophenyl)-2-(4-methylphenyl)sulfonylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3S/c1-11-5-7-14(8-6-11)20(18,19)10-15(17)12-3-2-4-13(16)9-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNUGJZCLZHILC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3537475.png)
![N-{4-[(2-chlorobenzyl)oxy]phenyl}-3-phenylpropanamide](/img/structure/B3537483.png)
![4-[methyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3537496.png)
![2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B3537498.png)
![3-(3-nitrophenyl)-N-[2-(1-piperidinyl)phenyl]acrylamide](/img/structure/B3537501.png)

![2-(4-bromophenyl)-5-[(3-methyl-2-thienyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3537507.png)
![N-[({4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]propanamide](/img/structure/B3537515.png)
![N,N'-1,2-phenylenebis[2-(2-pyridinylthio)acetamide]](/img/structure/B3537520.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3537530.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl (2,4-dichlorophenoxy)acetate](/img/structure/B3537535.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B3537538.png)
![4-(4-nitrophenoxy)benzyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B3537571.png)